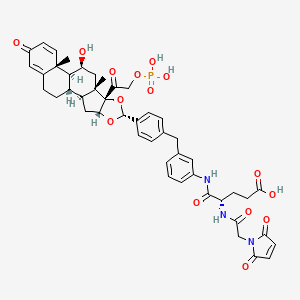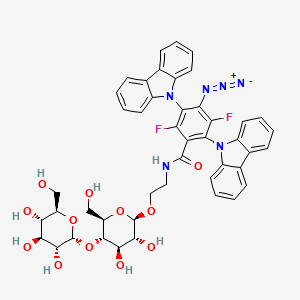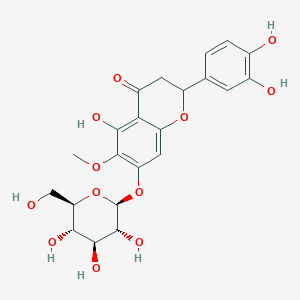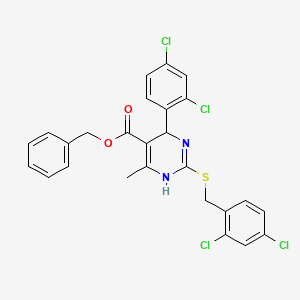
Neuroprotective agent 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuroprotective agent 4 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neuroprotective agent 4 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated equipment to control reaction parameters and ensure consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to verify the identity and purity of the final product.
化学反应分析
Types of Reactions: Neuroprotective agent 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its neuroprotective properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents such as halogens, alkylating agents, and nucleophiles to introduce or replace functional groups.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are further evaluated for their neuroprotective efficacy and safety in preclinical and clinical studies.
科学研究应用
Neuroprotective agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of neuroprotection and to develop new synthetic methodologies for neuroprotective agents.
Biology: Researchers use this compound to investigate the cellular and molecular mechanisms underlying neurodegeneration and to identify potential therapeutic targets.
Medicine: The compound is evaluated in preclinical and clinical trials for its efficacy in treating neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals aimed at preventing and treating neurodegenerative conditions.
作用机制
The mechanism of action of neuroprotective agent 4 involves multiple molecular targets and pathways. The compound exerts its effects by:
Inhibiting oxidative stress: this compound reduces the production of reactive oxygen species and enhances the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.
Modulating inflammation: The compound inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory cytokines and preventing neuroinflammation.
Enhancing neurotrophic support: this compound promotes the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and growth.
Regulating apoptosis: The compound modulates apoptotic pathways by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins, thereby preventing programmed cell death.
相似化合物的比较
Neuroprotective agent 4 is compared with other similar compounds to highlight its uniqueness:
Flavonoids: These natural compounds have antioxidant and anti-inflammatory properties similar to this compound. this compound has a more potent effect on modulating apoptotic pathways.
Ginsenosides: These compounds, derived from ginseng, also exhibit neuroprotective effects. This compound, however, has a broader range of molecular targets and pathways.
Curcumin: Known for its anti-inflammatory and antioxidant properties, curcumin is another neuroprotective agent. This compound is unique in its ability to enhance neurotrophic support and regulate apoptosis more effectively.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-tert-butyl-1-(2-prop-2-ynoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H17NO2/c1-5-10-17-13-9-7-6-8-12(13)11-15(16)14(2,3)4/h1,6-9,11H,10H2,2-4H3/b15-11- |
InChI 键 |
XXJZYUXHMIVGHA-PTNGSMBKSA-N |
手性 SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1OCC#C)/[O-] |
规范 SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1OCC#C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)


![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)

